molecular formula C12H16N2O B15320557 2-Methyl-1-(1-methyl-1h-indazol-3-yl)propan-2-ol

2-Methyl-1-(1-methyl-1h-indazol-3-yl)propan-2-ol

Cat. No.: B15320557
M. Wt: 204.27 g/mol
InChI Key: KGLFBDCGVVHGJF-UHFFFAOYSA-N
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Description

2-Methyl-1-(1-methyl-1H-indazol-3-yl)propan-2-ol is a tertiary alcohol featuring a 1-methylindazol-3-yl substituent. The indazole moiety, a bicyclic aromatic system with two adjacent nitrogen atoms, distinguishes this compound from simpler alcohols or heterocyclic derivatives. The propan-2-ol core is a common scaffold in medicinal chemistry, often influencing solubility and bioavailability due to its hydroxyl group .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-methyl-1-(1-methylindazol-3-yl)propan-2-ol

InChI

InChI=1S/C12H16N2O/c1-12(2,15)8-10-9-6-4-5-7-11(9)14(3)13-10/h4-7,15H,8H2,1-3H3

InChI Key

KGLFBDCGVVHGJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NN(C2=CC=CC=C21)C)O

Origin of Product

United States

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1-methyl-1h-indazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into two groups: indole-based derivatives and thioether-containing alcohols . Key comparisons are summarized below, followed by detailed analyses.

Table 1: Comparative Overview of Structural and Functional Analogs

Compound Name Core Structure Key Substituents Biological Activity/Properties Spectroscopic Features (1H NMR Shifts)
2-Methyl-1-(1-methyl-1H-indazol-3-yl)propan-2-ol Indazole-propan-2-ol 1-Methylindazol-3-yl Not explicitly reported (in evidence) Likely distinct indazole proton signals (~7–8 ppm)
(2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Indole-propan-2-ol Methoxy, methoxymethyl, phenoxyethyl Antiarrhythmic, β1-adrenoceptor affinity (Ki = 0.8 μM) Complex splitting due to multiple substituents
2-Methyl-1-(phenylthio)propan-2-ol Thioether-propan-2-ol Phenylthio No reported bioactivity δ 1.40 (s, 6H, CH3), δ 3.85 (s, 2H, SCH2)

Structural Analogs: Indole vs. Indazole Derivatives

The indole-based derivatives described in share the propan-2-ol backbone but replace the indazole ring with an indole system. Key differences include:

  • This may enhance receptor-binding specificity, as seen in the β1-adrenoceptor affinity (Ki = 0.8 μM) of the indole derivative .
  • Substituent Impact : The methoxy and methoxymethyl groups on the indole ring () improve solubility and metabolic stability, whereas the 1-methyl group on the indazole in the target compound may sterically hinder interactions with certain enzymes or receptors.

Functional Analogs: Thioether-Containing Alcohols

highlights thioether analogs like 2-Methyl-1-(phenylthio)propan-2-ol, which replace the indazole group with a phenylthio moiety:

  • Electronic Properties : The sulfur atom in thioethers introduces weaker electronegativity compared to nitrogen, reducing hydrogen-bonding capacity but enhancing lipophilicity. This could favor membrane permeability in drug design.
  • Spectroscopic Differentiation : The 1H NMR spectrum of 2-Methyl-1-(phenylthio)propan-2-ol shows a singlet at δ 1.40 (6H, CH3) and δ 3.85 (2H, SCH2) , distinct from the target compound’s expected aromatic proton signals (~7–8 ppm for indazole).

Biological Activity

2-Methyl-1-(1-methyl-1H-indazol-3-yl)propan-2-ol, a compound belonging to the indazole family, has garnered attention due to its diverse biological activities. The indazole structure is characterized by a bicyclic arrangement, which contributes to various pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula of this compound is C11H14N2O, with a molecular weight of approximately 190.246 g/mol. The compound exhibits enhanced lipophilicity and bioavailability due to its alkylindole structure, making it a promising candidate for drug development.

Biological Activity Overview

Indazole derivatives, including this compound, have been studied for various biological activities:

Anticancer Activity

Research has demonstrated that indazole derivatives can inhibit the growth of several cancer cell lines. For instance:

  • Cell Lines Tested : Human lung cancer (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and hepatoma (Hep-G2).
  • Key Findings : A related compound showed an IC50 value of 5.15 µM against the K562 cell line, indicating significant anticancer potential. This compound also exhibited selectivity towards normal cells (HEK-293) with an IC50 of 33.2 µM .

The mechanisms by which these compounds exert their effects include:

  • Induction of apoptosis through inhibition of Bcl2 family proteins.
  • Modulation of the p53/MDM2 pathway in a concentration-dependent manner .

Case Studies

Several studies have highlighted the biological efficacy of indazole derivatives:

Study 1: Antiproliferative Activity

A series of indazole derivatives were synthesized and evaluated for their antiproliferative effects using the MTT assay. The study revealed that compounds with structural similarities to this compound exhibited promising anticancer activity across multiple cell lines .

Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial activity of related indazole compounds. The results indicated that certain derivatives displayed significant antibacterial effects against strains such as Staphylococcus aureus and E. coli, reinforcing the therapeutic potential of indazole-based scaffolds in treating infections .

Data Table: Biological Activity Summary

Activity Cell Line IC50 Value (µM) Selectivity
AnticancerK5625.15HEK-293 IC50 = 33.2
AntibacterialS. aureusVariable-
E. coliVariable-

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